

A Comparative Analysis of the Fragrance Profiles of Methyl and Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl cyclohexanecarboxylate*

Cat. No.: *B114256*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fragrance profiles of two closely related aliphatic esters, **methyl cyclohexanecarboxylate** and ethyl cyclohexanecarboxylate. These compounds, while structurally similar, exhibit distinct olfactory properties that are of interest in the fields of fragrance chemistry, sensory science, and pharmacology. This document summarizes their scent characteristics, presents available quantitative data, and outlines the experimental methodologies used for such analyses.

Chemical Structures

Methyl Cyclohexanecarboxylate

- Molecular Formula: C₈H₁₄O₂
- CAS Number: 4630-82-4

Ethyl Cyclohexanecarboxylate

- Molecular Formula: C₉H₁₆O₂
- CAS Number: 3289-28-9

Fragrance Profile Comparison

The fragrance profiles of methyl and ethyl cyclohexanecarboxylate have been characterized through various sensory evaluations. While both share a foundational "cheesy" and "fruity" character, the nuances of their scents differ significantly.

Feature	Methyl Cyclohexanecarboxylate	Ethyl Cyclohexanecarboxylate
Primary Scent Descriptors	Cheesy, Fruity, Berry, Estery, Pineapple, Milk [1]	Cheesy, Fruity, Winey [2] [3]
Secondary Scent Descriptors	Sweet, Cooling, Minty [1]	Sweet, Apple, Pineapple, Floral [4]
Reported Occurrences	Bourbon vanilla, virgin olive oil, green olives [5] [6]	Not widely reported in natural sources
Odor Threshold (in water)	Data not available	0.001 ppb [7]

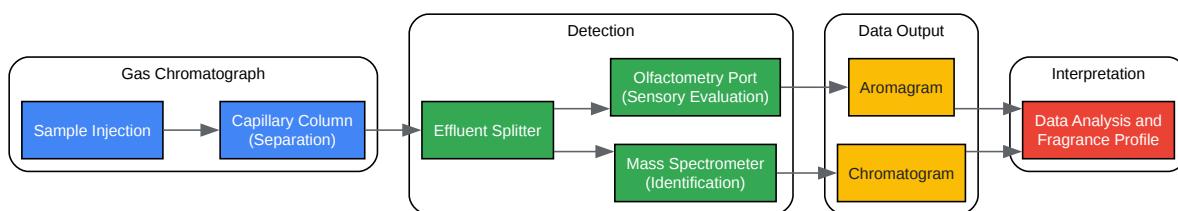
Discussion of Olfactory Differences

The primary distinction in their fragrance profiles lies in the specific fruity notes and the presence of other undertones. **Methyl cyclohexanecarboxylate** is often described with a broader range of fruity and creamy notes, including berry and pineapple with a milky aspect[\[1\]](#). It also possesses unique cooling and minty facets[\[1\]](#).

In contrast, ethyl cyclohexanecarboxylate is characterized by a more dominant "fruity" and "winey" character, with specific mentions of apple and pineapple[\[3\]](#)[\[4\]](#). The presence of floral notes further distinguishes it from its methyl counterpart[\[4\]](#).

The most significant quantitative difference found is the remarkably low odor threshold of ethyl cyclohexanecarboxylate, measured at 0.001 parts per billion in water[\[7\]](#). This indicates that it is a very potent odorant, detectable at extremely low concentrations. While a comparable value for **methyl cyclohexanecarboxylate** is not readily available in the literature, the extensive use of the ethyl ester in fragrance compositions suggests its high odor impact.

Experimental Protocols


The characterization of fragrance profiles relies on standardized sensory analysis techniques. The data presented in this guide are derived from studies likely employing methods such as Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

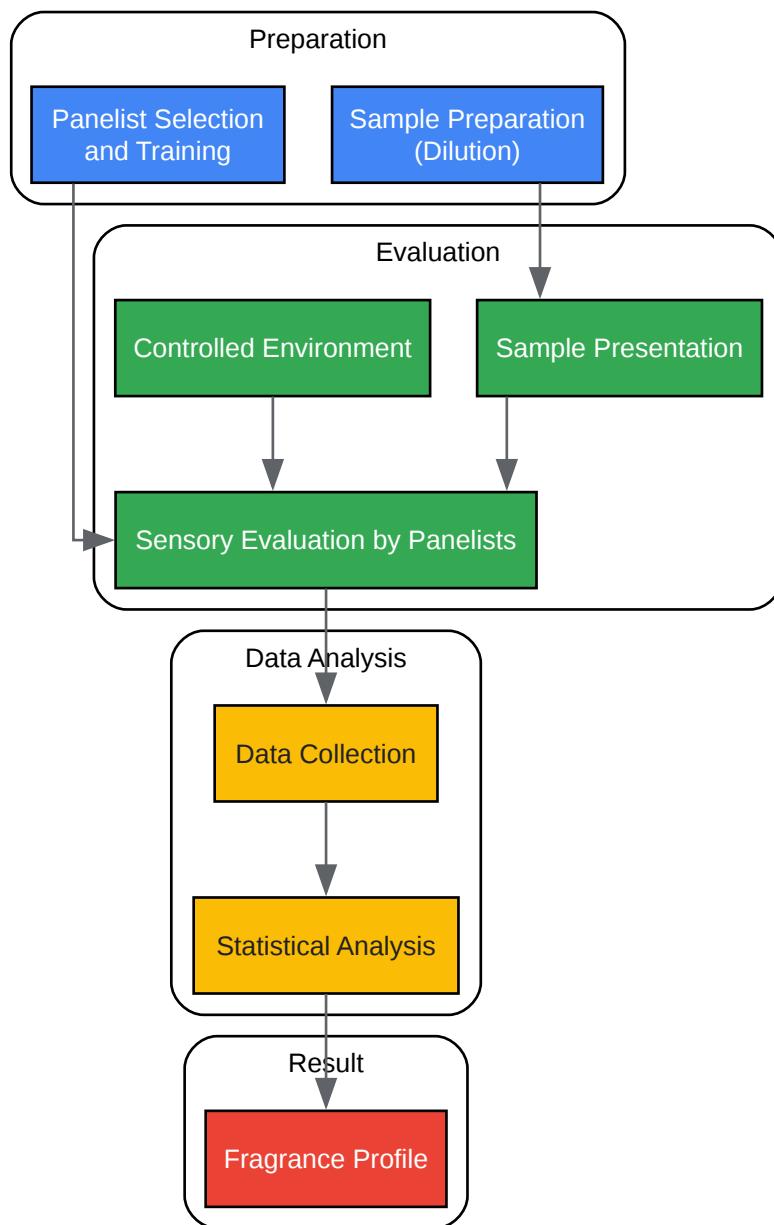
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Methodology:

- **Sample Preparation:** The fragrance compound (methyl or ethyl cyclohexanecarboxylate) is diluted in an appropriate solvent.
- **Injection:** A small volume of the diluted sample is injected into a gas chromatograph (GC).
- **Separation:** The GC separates the individual volatile components of the sample based on their boiling points and chemical properties as they pass through a capillary column.
- **Detection:** The effluent from the GC column is split. One portion is directed to a chemical detector (such as a mass spectrometer) for identification of the compounds, while the other portion is directed to an olfactometry port.
- **Sensory Analysis:** A trained sensory panelist or "sniffer" at the olfactometry port inhales the effluent and describes the odor of each compound as it elutes from the column. The intensity and duration of the odor are also recorded.

[Click to download full resolution via product page](#)


GC-O Experimental Workflow.

Sensory Panel Evaluation

Sensory panels are used to obtain descriptive and quantitative data on the overall fragrance of a substance.

Methodology:

- **Panelist Selection and Training:** A panel of individuals is selected based on their olfactory acuity and trained to identify and scale the intensity of various reference odorants.
- **Sample Preparation:** The fragrance compounds are diluted to a standardized concentration in an odorless solvent and presented on smelling strips or in sniff bottles.
- **Evaluation Environment:** The evaluation is conducted in a controlled environment with neutral air to prevent olfactory fatigue and bias.
- **Data Collection:** Panelists rate the intensity of various scent descriptors (e.g., fruity, cheesy, sweet) on a predefined scale. They may also provide free-form descriptions of the odor.
- **Statistical Analysis:** The collected data is statistically analyzed to determine the significant differences in the fragrance profiles of the compounds being tested.

[Click to download full resolution via product page](#)

Sensory Panel Evaluation Workflow.

Conclusion

Methyl and ethyl cyclohexanecarboxylate, while sharing a basic cheesy and fruity odor, present distinct and complex fragrance profiles. Ethyl cyclohexanecarboxylate is a highly potent odorant with a characteristic fruity and winey scent profile. **Methyl cyclohexanecarboxylate** offers a different fruity character with more creamy, cooling, and minty notes. The choice

between these two esters in a fragrance or flavor formulation would depend on the specific olfactory characteristics desired. Further research, particularly to determine the odor threshold of **methyl cyclohexanecarboxylate**, would allow for a more complete quantitative comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl cyclohexyl carboxylate [flavscents.com]
- 3. Showing Compound Methyl cyclohexanecarboxylate (FDB003407) - FooDB [foodb.ca]
- 4. Showing Compound Ethyl cyclohexanecarboxylate (FDB011176) - FooDB [foodb.ca]
- 5. Methyl cyclohexanecarboxylate | 4630-82-4 [chemicalbook.com]
- 6. CAS 4630-82-4: Methyl cyclohexanecarboxylate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the Fragrance Profiles of Methyl and Ethyl Cyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114256#comparing-the-fragrance-profiles-of-methyl-and-ethyl-cyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com